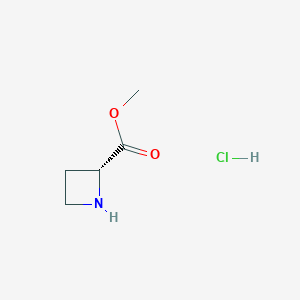

(R)-Methyl Azetidine-2-carboxylate Hydrochloride

Description

BenchChem offers high-quality (R)-Methyl Azetidine-2-carboxylate Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl Azetidine-2-carboxylate Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-azetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHBGZKNRAUKEF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738783 | |

| Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647854-63-5 | |

| Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Methyl azetidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to obtain (R)-Methyl Azetidine-2-carboxylate Hydrochloride, a valuable building block in medicinal chemistry. The synthesis of this chiral, constrained amino acid derivative is crucial for the development of novel therapeutics, as the azetidine ring imparts unique conformational rigidity and metabolic stability to parent molecules. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this important compound, starting from readily available precursors.

Strategic Overview: Pathways to the Azetidine Core

The construction of the strained four-membered azetidine ring is the central challenge in the synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride. Several strategies have been developed to achieve this, primarily revolving around intramolecular cyclization reactions. The choice of starting material and synthetic route often depends on factors such as scalability, cost, and desired stereochemical purity.

Two prominent and reliable strategies for the enantioselective synthesis of the azetidine-2-carboxylate core are:

-

Synthesis from Chiral Pool Precursors: This approach leverages a readily available and enantiomerically pure starting material, such as an amino acid, to introduce the desired stereochemistry. A notable example is the synthesis starting from D-aspartic acid.

-

Asymmetric Synthesis using Chiral Auxiliaries: This method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, which is later removed to yield the enantiomerically enriched product.

This guide will focus on a detailed, step-by-step protocol starting from D-aspartic acid, a cost-effective and highly enantiopure starting material. Alternative strategies will be discussed to provide a broader context and options for researchers.

Visualizing the Synthetic Blueprint

The overall synthetic strategy from D-aspartic acid to the final product can be visualized as a multi-stage process involving the formation of a β-lactam intermediate, its subsequent reduction, functional group manipulation, and final salt formation.

Caption: Overall synthetic workflow from D-aspartic acid.

Part 1: Enantioselective Synthesis of the Azetidine Core from D-Aspartic Acid

This section provides a detailed protocol for the synthesis of the key intermediate, N-Boc-(R)-azetidine-2-carboxylic acid, starting from D-aspartic acid. This route is advantageous due to the high enantiomeric purity of the starting material, which is maintained throughout the synthesis.

Step 1: Synthesis of Isopropyl (R)-4-oxo-2-azetidinecarboxylate

The initial steps involve the protection of the carboxylic acid groups of D-aspartic acid as isopropylesters, followed by silylation of the amino group and subsequent cyclization to form the β-lactam ring.

Experimental Protocol:

-

Esterification of D-Aspartic Acid: D-aspartic acid is dispersed in isopropanol, and thionyl chloride is added slowly. The mixture is heated to reflux for several hours. After cooling and concentration, the product, diisopropyl D-aspartate hydrochloride, is crystallized by the addition of a non-polar solvent like methyl t-butyl ether.

-

Cyclization to the β-Lactam: The diisopropyl D-aspartate hydrochloride is dissolved in toluene, and triethylamine is added, followed by trimethylsilyl chloride to protect the amino group in situ. A Grignard reagent, such as t-butylmagnesium chloride, is then added to effect the cyclization to isopropyl (R)-4-oxo-2-azetidinecarboxylate. The reaction is quenched with an acidic solution, and the product is purified by column chromatography.[1]

Causality and Expertise: The use of a Grignard reagent is crucial for the efficient cyclization to the β-lactam.[1] The silylation of the nitrogen is a key step to prevent side reactions and promote the desired ring closure.

Step 2: Reduction of the β-Lactam to (R)-Azetidine-2-methanol

The β-lactam is a versatile intermediate. The next step involves the reduction of both the ester and the amide functionalities to yield the corresponding amino alcohol.

Experimental Protocol:

-

A solution of isopropyl (R)-4-oxo-2-azetidinecarboxylate in an ethereal solvent such as tetrahydrofuran (THF) is added to a suspension of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in THF at a reduced temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete reduction.

-

After cooling, the reaction is carefully quenched with water. The resulting (R)-azetidine-2-methanol is typically used in the next step without extensive purification.[1]

Trustworthiness: The use of a powerful reducing agent like LiAlH₄ is necessary to reduce both the ester and the sterically hindered amide of the β-lactam. Careful control of the reaction temperature during addition and quenching is critical for safety and to maximize yield.

Step 3: N-Protection and Oxidation to N-Boc-(R)-azetidine-2-carboxylic Acid

The crude (R)-azetidine-2-methanol is first protected at the nitrogen atom, most commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions in the subsequent oxidation step. The primary alcohol is then oxidized to the carboxylic acid.

Experimental Protocol:

-

N-Boc Protection: The aqueous solution of (R)-azetidine-2-methanol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate. The reaction is stirred at room temperature to yield N-Boc-(R)-azetidine-2-methanol, which is then extracted with an organic solvent.

-

Oxidation: The protected alcohol is dissolved in a suitable solvent mixture (e.g., ethyl acetate and water) and oxidized to the carboxylic acid using a mild and selective oxidizing agent. A common and effective method is the use of a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite and a bromide salt.[2]

-

The reaction is quenched, and the N-Boc-(R)-azetidine-2-carboxylic acid is isolated by acidification and extraction.

Expertise & Experience: The Boc protecting group is ideal for this synthesis due to its stability under the oxidation conditions and its facile removal under acidic conditions in the final step. The TEMPO-catalyzed oxidation is a highly efficient and selective method for converting primary alcohols to carboxylic acids without over-oxidation or side reactions on the azetidine ring.[2]

Part 2: Conversion to (R)-Methyl Azetidine-2-carboxylate Hydrochloride

With the enantiomerically pure N-protected azetidine-2-carboxylic acid in hand, the final steps involve the formation of the methyl ester and the subsequent deprotection and conversion to the hydrochloride salt.

Step 4: Methyl Esterification of N-Boc-(R)-azetidine-2-carboxylic Acid

The carboxylic acid is converted to its methyl ester. A common and straightforward method is the Fischer esterification.

Experimental Protocol:

-

N-Boc-(R)-azetidine-2-carboxylic acid is dissolved in a large excess of methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.[3][4]

-

The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.[5]

-

After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent and a mild aqueous base to neutralize the acid catalyst. The organic layer containing N-Boc-(R)-methyl azetidine-2-carboxylate is then dried and concentrated.

Mechanistic Insight: Fischer Esterification

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[5]

Caption: Mechanism of N-Boc deprotection with HCl.

Part 3: Alternative Synthetic Strategies and Comparative Analysis

While the synthesis from D-aspartic acid is robust, other methods offer different advantages.

Alternative 1: Synthesis via Intramolecular Nucleophilic Substitution

This classic approach involves the formation of a γ-amino alcohol with a leaving group at the γ-position. Intramolecular SN2 displacement of the leaving group by the nitrogen atom forms the azetidine ring.

General Workflow:

-

Start with a suitable precursor, such as a protected α-amino-γ-hydroxybutyrate.

-

Activate the primary alcohol as a good leaving group (e.g., tosylate, mesylate).

-

Treat with a base to induce intramolecular cyclization.

Expertise & Experience: The success of this method relies on the careful choice of protecting groups and the leaving group to favor the 4-exo-tet cyclization over competing elimination or intermolecular reactions.

Alternative 2: Asymmetric Synthesis using a Chiral Auxiliary

This strategy employs a chiral auxiliary to control the stereochemistry of a key bond-forming step. For example, optically active α-methylbenzylamine can be used as a chiral auxiliary to introduce the desired stereochemistry during the formation of the azetidine ring precursor. [6] General Workflow:

-

React a suitable starting material with a chiral auxiliary.

-

Perform the key bond-forming and cyclization reactions, where the chiral auxiliary directs the stereochemistry.

-

Remove the chiral auxiliary to yield the enantiomerically enriched azetidine derivative.

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Starting Material | Key Step | Advantages | Disadvantages | Typical Yields | Typical e.e. |

| From Chiral Pool (D-Aspartic Acid) | D-Aspartic Acid | β-Lactam formation and reduction | High enantiopurity, cost-effective starting material, well-established route. | Multi-step synthesis. | Moderate to Good | >99% |

| Intramolecular Nucleophilic Substitution | γ-Amino alcohols | Base-induced cyclization | Versatile for introducing substituents. | Potential for side reactions (elimination), requires careful optimization. | Variable | Dependent on precursor |

| Asymmetric Synthesis (Chiral Auxiliary) | Achiral precursors | Diastereoselective reaction | Can be adapted for various analogs. | Requires addition and removal of the auxiliary, may require chromatographic separation of diastereomers. | Moderate | >95% |

Conclusion

The synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is a multi-step process that requires careful planning and execution. The route starting from D-aspartic acid represents a reliable and scalable method for obtaining this valuable building block in high enantiomeric purity. Understanding the underlying mechanisms and the rationale for the choice of reagents and conditions is paramount for successful synthesis. This guide provides the necessary technical details and insights to empower researchers in their efforts to synthesize this and related azetidine-containing molecules for applications in drug discovery and development.

References

-

A Large-Scale Synthesis of Optically Active N-Boc-azetidine-2-carboxylic Acid. ResearchGate. [Link]

-

Mitsunobu Reaction - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Boc Deprotection Mechanism - HCl - Common Organic Chemistry. Common Organic Chemistry. [Link]

-

Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

-

Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

-

Mitsunobu reaction - Wikipedia. Wikipedia. [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central. [Link]

-

Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. ACS Publications. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

-

Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. PubMed Central. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Fischer Esterification of Carboxylic Acids [ORGANIC CHEMISTRY] Smith 22.19. YouTube. [Link]

-

Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

Sources

- 1. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Design

An In-depth Technical Guide to (R)-Methyl Azetidine-2-carboxylate Hydrochloride Derivatives and Analogs for Drug Discovery Professionals

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the plethora of heterocyclic systems, the four-membered azetidine ring has emerged as a "privileged scaffold."[1] Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an increasingly valuable component in the design of sophisticated therapeutic agents.[1][2] This guide focuses on a key chiral building block, (R)-Methyl Azetidine-2-carboxylate Hydrochloride, and its derivatives, providing researchers and drug development professionals with a comprehensive technical overview of its synthesis, functionalization, and strategic application in creating next-generation therapeutics. As a proline bioisostere, this constrained amino acid analog offers a powerful tool to modulate peptide conformation and enhance pharmacokinetic profiles, opening new avenues for innovation in areas from oncology to central nervous system (CNS) disorders.[2][3]

Physicochemical and Structural Characteristics of the Core Moiety

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a chiral, non-proteinogenic amino acid ester derivative. It serves as a fundamental starting material for the synthesis of a wide array of more complex molecules.

Core Structure and Properties

The foundational structure consists of a four-membered nitrogen-containing ring with a methyl ester at the 2-position, presented as its hydrochloride salt. The (R)-stereochemistry at the chiral center is crucial for specific interactions with biological targets.

Table 1: Physicochemical Properties of (R)-Methyl Azetidine-2-carboxylate Hydrochloride [4]

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol |

| CAS Number | 647854-63-5 |

| Appearance | Crystalline solid (typical) |

| Chirality | (R)-enantiomer |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Synthesis of the (R)-Azetidine-2-carboxylate Scaffold: A Strategic Overview

The enantioselective synthesis of the azetidine-2-carboxylate core is a critical first step. Several strategies have been developed, often starting from readily available chiral precursors. One of the most efficient and industrially scalable methods begins with L-aspartic acid to produce the (S)-enantiomer; a parallel synthesis using D-aspartic acid would yield the desired (R)-enantiomer.[5]

Mechanistic Rationale for Ring Formation

The key step in many syntheses is the intramolecular cyclization to form the strained four-membered ring. This is typically achieved through a nucleophilic substitution reaction where the nitrogen atom displaces a leaving group at the γ-position of a butyrate derivative. The efficiency of this 4-exo-tet cyclization is a critical factor influencing the overall yield.[6]

Caption: Intramolecular SN2 cyclization for azetidine ring formation.

Exemplary Synthesis Protocol: From D-Aspartic Acid

The following protocol is adapted from established methods for the (S)-enantiomer and outlines the synthesis of the (R)-azetidine core.[5]

Step 1: Diesterification of D-Aspartic Acid

-

Suspend D-aspartic acid in an appropriate alcohol (e.g., isopropanol).

-

Slowly add thionyl chloride at elevated temperature and reflux for several hours.

-

Concentrate the reaction mixture and induce crystallization to obtain the dialkyl D-aspartate hydrochloride salt.

Step 2: Formation of the 4-Oxo-2-azetidinecarboxylate Intermediate

-

In an inert atmosphere, treat the dialkyl D-aspartate hydrochloride with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base like triethylamine.

-

After filtration, add a Grignard reagent (e.g., t-butylmagnesium chloride) to the solution to facilitate cyclization.

-

Acidic workup followed by column chromatography yields the (R)-4-oxo-2-azetidinecarboxylate.

Step 3: Reduction to (R)-Azetidine-2-methanol

-

Reduce the 4-oxo intermediate using a hydride reducing agent such as lithium aluminum hydride in an ethereal solvent like THF. This step reduces both the amide and the ester moieties.

-

Careful quenching of the reaction yields (R)-azetidine-2-methanol.

Step 4: N-Protection and Oxidation to the Carboxylic Acid

-

Protect the secondary amine of (R)-azetidine-2-methanol with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate).

-

Oxidize the primary alcohol to a carboxylic acid using an oxidizing agent like TEMPO with sodium hypochlorite. This yields N-protected (R)-azetidine-2-carboxylic acid.

Step 5: Esterification and Deprotection to Yield the Final Product

-

Esterify the carboxylic acid with methanol under acidic conditions to form the methyl ester.

-

Remove the N-protecting group (e.g., acid-mediated cleavage of a Boc group) to yield (R)-Methyl Azetidine-2-carboxylate.

-

Treatment with HCl in a suitable solvent provides the final hydrochloride salt.

Derivatization and the Generation of Analogs

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a versatile scaffold for creating diverse chemical libraries. The primary sites for modification are the nitrogen atom of the azetidine ring and, after hydrolysis of the ester, the carboxylic acid group.

N-Functionalization Strategies

The secondary amine of the azetidine ring is a nucleophilic handle for a wide range of synthetic transformations.

Caption: Key strategies for the N-functionalization of the azetidine core.

Protocol for N-Boc Protection

A common and crucial first step for many synthetic routes is the protection of the azetidine nitrogen.

Step-by-Step Protocol:

-

Dissolve (R)-Methyl Azetidine-2-carboxylate Hydrochloride in a suitable solvent, such as dichloromethane or a biphasic system with water.

-

Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt and free the secondary amine.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution, typically in a 1.1 to 1.5 molar excess.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting N-Boc-(R)-Methyl Azetidine-2-carboxylate, usually by column chromatography.

Applications in Drug Discovery and Development

The azetidine motif is present in several FDA-approved drugs and numerous clinical candidates, underscoring its therapeutic relevance.[1] The incorporation of the azetidine-2-carboxylate scaffold can significantly improve a drug's metabolic stability, solubility, and target-binding affinity.[1]

Azetidine as a Proline Mimic in Peptidomimetics

Azetidine-2-carboxylic acid is a powerful proline analog for constraining peptide conformations.[2] The smaller four-membered ring induces a more rigid backbone geometry compared to the five-membered ring of proline, which can lock a peptide into a bioactive conformation and enhance its resistance to proteolytic degradation.[7]

Case Studies: Azetidine-Containing Therapeutics

Table 2: Examples of FDA-Approved Drugs Containing an Azetidine Moiety [1]

| Drug Name | Therapeutic Area | Role of the Azetidine Ring |

| Baricitinib | Rheumatoid Arthritis | Enhances selectivity and pharmacokinetic properties. |

| Cobimetinib | Melanoma | Contributes to the molecule's optimal binding to MEK1. |

| Azelnidipine | Hypertension | Part of the dihydropyridine structure, influencing potency.[3] |

In preclinical research, azetidine-containing analogs of the anti-cancer agent TZT-1027 have shown potent antiproliferative activities. For instance, replacing a phenylethyl group with a 3-aryl-azetidine moiety led to compounds with nanomolar IC₅₀ values against cancer cell lines.[8]

Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogs [8]

| Compound | IC₅₀ (A549 Cells, nM) | IC₅₀ (HCT116 Cells, nM) |

| 1a | 2.2 | 2.1 |

Characterization and Analytical Data

Rigorous characterization is essential to confirm the structure and purity of (R)-Methyl Azetidine-2-carboxylate Hydrochloride and its derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): While specific data for the title compound is not readily available in public literature, the ¹H NMR spectrum of the closely related L-Azetidine-2-carboxylic acid in D₂O provides a reference for the expected signals of the ring protons.[9] For (R)-Methyl Azetidine-2-carboxylate Hydrochloride, one would expect:

-

A singlet for the methyl ester protons (~3.7 ppm).

-

A multiplet for the C2 proton.

-

Multiplets for the C3 and C4 protons, which are diastereotopic.

-

Broad signals for the N-H protons of the ammonium salt.

¹³C NMR: The spectrum would be expected to show signals for the carbonyl carbon of the ester, the three distinct carbons of the azetidine ring, and the methoxy carbon.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a parent ion corresponding to the free base form of the molecule.

Conclusion and Future Perspectives

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists to design molecules with superior pharmacological profiles. Its ability to serve as a constrained proline mimic, coupled with the synthetic accessibility of its derivatives, ensures its continued importance in drug discovery. Future innovations will likely focus on developing novel, more efficient synthetic routes to functionalized azetidines and exploring their application in emerging therapeutic modalities such as PROTACs and molecular glues, where precise control over molecular conformation is critical for success.

References

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48155-48180. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 549-556. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).

-

Li, W., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 15(4), 85. [Link]

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26053-26062. [Link]

-

Suh, N., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1084. [Link]

-

Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

-

SpectraBase. (n.d.). L-Azetidine-2-carboxylic acid. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 68683921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to the Spectroscopic Characterization of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

(R)-Methyl azetidine-2-carboxylate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties. The constrained nature of the azetidine ring imparts a unique conformational rigidity, which can be exploited to optimize ligand-receptor interactions. As the hydrochloride salt of the methyl ester of (R)-azetidine-2-carboxylic acid, this compound serves as a crucial starting material for the synthesis of more complex molecules, including novel antibiotics and enzyme inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (R)-Methyl Azetidine-2-carboxylate Hydrochloride, both ¹H and ¹³C NMR will provide a detailed picture of the molecular connectivity and the chemical environment of each atom. The protonation of the azetidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the neighboring protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of the azetidine ring and the methyl ester group. The protonation of the nitrogen atom will lead to a general downfield shift of the ring protons due to the increased electron-withdrawing effect of the resulting azetidinium cation.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 (methine) | ~4.5 - 4.8 | Triplet (t) | ~8-10 |

| H3 (methylene) | ~2.5 - 2.9 | Multiplet (m) | - |

| H4 (methylene) | ~3.8 - 4.2 | Multiplet (m) | - |

| Methyl (CH₃) | ~3.8 | Singlet (s) | - |

| N-H₂⁺ | ~9.0 - 11.0 | Broad singlet (br s) | - |

Interpretation and Rationale:

-

H2 (methine proton): This proton is attached to the chiral center and is deshielded by both the adjacent ester group and the protonated nitrogen. Its chemical shift is therefore expected to be the furthest downfield among the ring protons. It will likely appear as a triplet due to coupling with the two diastereotopic protons on C3.

-

H3 (methylene protons): These protons are diastereotopic and will likely appear as a complex multiplet due to coupling with H2 and the two diastereotopic protons on C4.

-

H4 (methylene protons): These protons are adjacent to the protonated nitrogen and will be significantly deshielded. They will appear as a multiplet due to coupling with the protons on C3. The proximity to the positive charge on the nitrogen atom is the primary reason for their downfield shift compared to a neutral azetidine.

-

Methyl Protons: The three equivalent protons of the methyl ester group will appear as a sharp singlet.

-

N-H₂⁺ Protons: The two protons on the positively charged nitrogen will be highly deshielded and are expected to appear as a broad singlet far downfield. The broadness is due to rapid exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom. The exact chemical shift is highly dependent on the solvent and concentration[1][2].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Similar to the ¹H NMR, the protonation of the nitrogen will cause a downfield shift of the adjacent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~170 - 175 |

| C2 (methine) | ~60 - 65 |

| C3 (methylene) | ~25 - 30 |

| C4 (methylene) | ~45 - 50 |

| Methyl (CH₃) | ~52 - 55 |

Interpretation and Rationale:

-

C=O (ester carbonyl): The carbonyl carbon of the ester group will have the largest chemical shift, as is typical for this functional group[3].

-

C2 (methine carbon): This carbon is attached to the electronegative oxygen of the ester and the protonated nitrogen, leading to a significant downfield shift.

-

C3 (methylene carbon): This carbon is the most shielded of the ring carbons, resulting in the most upfield chemical shift.

-

C4 (methylene carbon): This carbon is directly attached to the protonated nitrogen, causing a substantial downfield shift due to the inductive effect of the positive charge.

-

Methyl Carbon: The carbon of the methyl ester group will appear in the typical region for such carbons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-Methyl Azetidine-2-carboxylate Hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the exchangeable N-H₂⁺ protons.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (R)-Methyl Azetidine-2-carboxylate Hydrochloride will be characterized by the vibrational frequencies of the ester, the azetidinium ring, and the N-H bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H₂⁺ stretch | 2800 - 3200 (broad) | Strong |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| N-H bend | 1580 - 1650 | Medium |

| C-O stretch (ester) | 1150 - 1250 | Strong |

| C-N stretch | 1000 - 1200 | Medium |

Interpretation and Rationale:

-

N-H₂⁺ Stretch: The stretching vibration of the N-H bonds in the azetidinium ion will appear as a very broad and strong band in the region of 2800-3200 cm⁻¹. This broadening is a characteristic feature of ammonium salts and is due to hydrogen bonding.

-

C-H Stretch: The stretching vibrations of the C-H bonds in the azetidine ring and the methyl group will appear in the typical aliphatic region.

-

C=O Stretch: A strong and sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.

-

N-H Bend: The bending vibration of the N-H bonds will give rise to a medium intensity band in the 1580-1650 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the ester group will result in a strong absorption band.

-

C-N Stretch: The C-N stretching vibrations of the azetidinium ring will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For (R)-Methyl Azetidine-2-carboxylate Hydrochloride, electrospray ionization (ESI) would be a suitable technique due to the ionic nature of the compound.

Predicted Mass Spectrum

-

Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the molecular ion of the free base, [M-Cl]⁺, at m/z 116.07. The protonated molecule of the free base, [M-Cl+H]⁺, might also be observed at m/z 117.08.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of the methoxycarbonyl group or cleavage of the azetidine ring.

-

Loss of the methoxycarbonyl group (-COOCH₃): A significant fragment ion would be observed at m/z 57.06, corresponding to the loss of the methoxycarbonyl radical.

-

Ring Cleavage: Fragmentation of the azetidine ring can lead to various smaller fragments. For instance, the loss of ethene (C₂H₄) from the m/z 57.06 fragment could produce an ion at m/z 29.04.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Typical mass range: m/z 50-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Sources

An In-depth Technical Guide to the Solubility and Stability of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

Introduction

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a constrained amino acid ester, its unique four-membered ring structure imparts specific conformational properties to parent molecules, making it a valuable scaffold for novel therapeutics. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, formulation, and as a starting material for active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the critical aspects of solubility and stability pertaining to (R)-Methyl Azetidine-2-carboxylate Hydrochloride. It is intended for researchers, chemists, and formulation scientists engaged in the development of pharmaceuticals and other fine chemicals incorporating this moiety. This document will delve into the theoretical underpinnings of its behavior, present robust experimental protocols for its characterization, and offer insights into the interpretation of the resulting data.

Physicochemical Properties

A foundational understanding of the intrinsic properties of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is essential for any subsequent experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| IUPAC Name | methyl (2R)-azetidine-2-carboxylate;hydrochloride | [1] |

| Parent Compound | (R)-Methyl Azetidine-2-carboxylate | |

| Canonical SMILES | COC(=O)[C@H]1CCN1.Cl | [1] |

The hydrochloride salt form generally enhances the stability and handling of the parent amine.[2] The presence of the hydrophilic hydrochloride group and the ester functionality suggests a degree of aqueous solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and final product formulation. For (R)-Methyl Azetidine-2-carboxylate Hydrochloride, its solubility will be influenced by the solvent's polarity, pH, and temperature.

Theoretical Considerations

The molecule possesses both a polar hydrochloride salt and a moderately non-polar methyl ester group. This amphiphilic nature suggests solubility in a range of protic and aprotic polar solvents. As a salt of a secondary amine, its solubility in aqueous media is expected to be pH-dependent. At lower pH values, the amine will be fully protonated, favoring solubility. As the pH increases towards the pKa of the azetidine nitrogen, the free base will begin to precipitate, reducing the overall solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility profile is crucial. The following workflow outlines a robust methodology.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol for Equilibrium Shake-Flask Solubility Measurement:

-

Solvent Selection: Choose a range of pharmaceutically relevant solvents, including but not limited to:

-

Water (purified, deionized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

-

Sample Preparation: Add an excess amount of (R)-Methyl Azetidine-2-carboxylate Hydrochloride to a known volume (e.g., 1-5 mL) of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A second temperature point, such as 37°C, can provide valuable data for understanding the thermodynamics of dissolution.

-

Sampling: Allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express solubility in mg/mL and molarity (mol/L).

Note on Practical Solubility: For the related compound, Azetidine-2-carboxylic acid, a solubility of 50 mg/mL in PBS was achieved with the aid of sonication and heating to 60°C.[3] This suggests that while the hydrochloride salt of the methyl ester is likely to be water-soluble, kinetic factors may necessitate energy input for rapid dissolution.

Stability Profile: Unveiling Degradation Pathways

Assessing the stability of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage. Forced degradation studies are an indispensable tool for this purpose.

Anticipated Degradation Pathways

The chemical structure of (R)-Methyl Azetidine-2-carboxylate Hydrochloride suggests two primary potential degradation pathways:

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding (R)-Azetidine-2-carboxylic acid and methanol. This is often the most common degradation route for ester-containing compounds.

-

Oxidation: While the azetidine ring is generally stable, strong oxidative conditions could potentially lead to ring-opening or other oxidative degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of (R)-Methyl Azetidine-2-carboxylate Hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of water and acetonitrile).

-

Acidic Conditions: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

-

Basic Conditions: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as base-catalyzed ester hydrolysis can be rapid.

-

Oxidative Conditions: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature and protect from light.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80°C). Prepare solutions at each time point for analysis.

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed solution. If necessary, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from any degradation products and impurities.

Recommended HPLC Method Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute any less polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 205-215 nm, as the molecule lacks a strong chromophore).

-

Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products, which is essential for elucidating the degradation pathways.

Handling and Storage Recommendations

Based on the physicochemical nature of the compound and information on related molecules, the following handling and storage procedures are recommended to ensure its integrity:

-

Storage of Solid: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture. For long-term storage, refrigeration (2-8°C) is advisable.

-

Storage of Solutions: Stock solutions should be prepared fresh. If storage is necessary, aliquot solutions and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[3] Avoid repeated freeze-thaw cycles.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Handle in a well-ventilated area or fume hood.

Conclusion

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a valuable building block whose utility is fundamentally linked to its solubility and stability. While specific public data on this molecule is limited, a comprehensive understanding can be achieved through the systematic application of standard pharmaceutical pre-formulation and analytical methodologies. By following the experimental protocols outlined in this guide for determining solubility across various solvents and pH, and by conducting thorough forced degradation studies, researchers can generate the critical data needed to confidently utilize this compound in their research and development endeavors. The insights gained from these studies will inform solvent selection for synthesis and purification, guide the development of stable formulations, and ensure the quality and purity of the final products.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68683921, (R)-Methyl azetidine-2-carboxylate hydrochloride. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13246222, Methyl azetidine-2-carboxylate. Available from: [Link]

- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 39, pp. 339-388). Academic Press.

- Singh, R., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7.

- Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

Sources

A Comprehensive Technical Guide to (R)-Methyl Azetidine-2-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl Azetidine-2-carboxylate Hydrochloride, a chiral building block, has garnered significant attention in medicinal chemistry. Its rigid four-membered ring system offers a unique conformational constraint that can enhance the pharmacological properties of drug candidates. This guide provides an in-depth review of its synthesis, chemical characteristics, and its emerging role in the development of novel therapeutics.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more flexible pyrrolidine, imparts a unique combination of stability and controlled reactivity.[3] The incorporation of the azetidine motif can significantly influence a molecule's physicochemical properties, including its metabolic stability, receptor selectivity, and overall pharmacokinetic profile.[4]

(R)-Methyl Azetidine-2-carboxylate Hydrochloride, as a proline analogue, serves as a valuable tool in peptidomimetics and the design of small molecule inhibitors.[1][5] Its constrained geometry allows for the precise orientation of substituents, facilitating optimal interactions with biological targets.[6] This guide will delve into the practical aspects of working with this important synthetic intermediate.

Synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

The stereoselective synthesis of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is a multi-step process that requires careful control of chirality. While a variety of methods for the synthesis of azetidines have been reported, a common and efficient route starts from the readily available chiral pool amino acid, D-aspartic acid.[1] The following protocol is a representative, multi-step synthesis.

Overall Synthetic Strategy

The synthesis commences with the protection of the amino group of D-aspartic acid, followed by the formation of a cyclic intermediate. Subsequent reduction and esterification, and finally deprotection and salt formation, yield the target compound.

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for (R)-Methyl Azetidine-2-carboxylate Hydrochloride

An In-depth Technical Guide to the Safe Handling of (R)-Methyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a valuable building block in contemporary drug discovery, prized for its role in introducing conformational rigidity and novel chemical space into prospective therapeutic agents. As with any reactive chemical entity, a thorough understanding and disciplined application of safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, storage, and disposal of (R)-Methyl Azetidine-2-carboxylate Hydrochloride, moving beyond mere procedural lists to elucidate the scientific rationale underpinning each recommendation. Our objective is to empower researchers with the knowledge to not only follow safety protocols but to cultivate a proactive culture of safety within their laboratories.

Hazard Identification and Risk Assessment: A Proactive Stance

(R)-Methyl Azetidine-2-carboxylate Hydrochloride is classified with the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] A comprehensive risk assessment is the foundational step for safe handling.

-

Oral Toxicity: While not acutely toxic, ingestion can be harmful. The primary risk in a laboratory setting is accidental ingestion through contaminated hands or items.

-

Dermal and Ocular Irritation: This compound can cause significant irritation upon contact with skin and eyes.[1][2][3] The hydrochloride salt can contribute to its irritant properties. Prolonged skin contact may lead to dermatitis.

-

Respiratory Irritation: As a fine powder, aerosolization during handling can lead to irritation of the respiratory tract.[1][3]

It is imperative to treat this compound with respect and to always use appropriate personal protective equipment (PPE), as detailed in a later section.

Physicochemical Properties and Their Influence on Handling

A compound's physical and chemical properties are intrinsically linked to its safe handling requirements.

| Property | Value/Information | Implication for Safe Handling |

| Molecular Formula | C₅H₁₀ClNO₂ | |

| Molecular Weight | 151.59 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Stability | Moisture sensitive | [2] Requires storage in a desiccated environment. Contact with moisture can lead to degradation and potentially alter its reactivity. |

| Reactivity | Incompatible with strong oxidizing agents. | [2][5] Co-storage or mixing with strong oxidizers should be strictly avoided to prevent vigorous and potentially hazardous reactions. |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[2][5] | Fires involving this compound should be extinguished with appropriate media (e.g., dry chemical, CO₂), and firefighters should wear self-contained breathing apparatus. |

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is through robust engineering controls.

-

Chemical Fume Hood: All weighing and handling of (R)-Methyl Azetidine-2-carboxylate Hydrochloride powder should be conducted in a certified chemical fume hood to prevent inhalation of the dust.[6][7] The sash should be kept as low as possible.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][8]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[3][5][8]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[5][8] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat should be worn to protect street clothes and skin from contamination.[5][8]

-

Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[6][8]

Detailed Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure safe handling during common laboratory procedures.

Weighing and Aliquoting

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Containment: Place a weigh boat on the analytical balance inside the fume hood.

-

Dispensing: Carefully open the container of (R)-Methyl Azetidine-2-carboxylate Hydrochloride, avoiding any sudden movements that could create dust. Use a clean spatula to transfer the desired amount of powder to the weigh boat.

-

Cleaning: Once the desired amount is weighed, securely close the main container. Use a soft brush and dustpan to clean any minor spills within the fume hood, or wipe down with a damp cloth.

-

Disposal: Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.

Solution Preparation

-

Initial Steps: Follow steps 1-4 from the weighing protocol to obtain the desired mass of the compound in a suitable reaction vessel within the fume hood.

-

Solvent Addition: Slowly add the desired solvent to the vessel, directing the stream down the inner wall to minimize splashing and aerosol formation.

-

Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

-

Transfer: If the solution needs to be transferred to another vessel, do so carefully, pouring slowly to avoid splashes.

Storage and Incompatibility: Maintaining Chemical Integrity

Proper storage is crucial for both safety and maintaining the quality of the compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][6] A desiccator is recommended due to its moisture sensitivity.[2]

-

Incompatible Materials: Store separately from strong oxidizing agents.[2][5]

Spill Management and Emergency Procedures

Prompt and correct response to spills and exposures is critical.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Disposal: Environmental Responsibility

All waste containing (R)-Methyl Azetidine-2-carboxylate Hydrochloride must be treated as hazardous waste.

-

Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.

-

Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][3]

Toxicological Profile: Understanding the Biological Impact

Conclusion: Fostering a Culture of Safety

The safe handling of (R)-Methyl Azetidine-2-carboxylate Hydrochloride is not merely a matter of following a checklist; it is about understanding the inherent risks and the scientific principles behind the safety protocols. By integrating the knowledge presented in this guide into daily laboratory practice, researchers can protect themselves and their colleagues while advancing their scientific endeavors. A proactive and informed approach to safety is the cornerstone of responsible research.

References

- Fisher Scientific. (n.d.). Safety Data Sheet: Methyl azetidine-3-carboxylate hydrochloride.

- MedChemExpress. (2025, March 10). (R)-Azetidine-2-carboxylic acid Safety Data Sheet.

- United States Biological. (n.d.). MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf.

- Enamine. (n.d.). Safety Data Sheet: tert-butyl 2-[2-(piperidin-2-yl)ethyl]azetidine-1-carboxylate hydrochloride.

- MedchemExpress.com. (n.d.). Azetidine-2-carboxylic acid | Natural Product.

-

National Center for Biotechnology Information. (n.d.). (R)-Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

- TCI Chemicals. (2018, October 3). Safety Data Sheet: Methyl Azetidine-3-carboxylate Hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Methyl azetidine-2-carboxylate hydrochloride. PubChem Compound Database. Retrieved from [Link]

- AAPPTec, LLC. (2013, September 6). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.

- Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid = 99 2133-34-8.

- Purdue University. (n.d.). Chemical Hygiene Plan and Hazardous Materials Safety Manual for laboratories.

- Apollo Scientific. (n.d.). Azetidine.

- USDA ARS. (n.d.). Chemical Hygiene Plan.

- Fisher Scientific. (2012, March 23). Safety Data Sheet: Azetidine.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.

- Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.

- TCI Chemicals. (2024, December 16). Safety Data Sheet: Azetidine Hydrochloride.

- AAPPTec, LLC. (2013, September 6). MSDS UBP131 Boc-L-Azetidine-2-carboxylic acid.pdf.

- PubMed Central. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- National Institutes of Health. (2024). Chemical Hygiene Plan. ORS.

- PubMed Central. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.

- Brenntag. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- University of Michigan. (2025, June). Chemical Hygiene Plan. Environment, Health & Safety.

- Royal Society of Chemistry. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.

- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.

Sources

- 1. (R)-Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 68683921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. ors.od.nih.gov [ors.od.nih.gov]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: A Robust Protocol for the Acid-Mediated Deprotection of N-Boc-(R)-Methyl Azetidine-2-carboxylate

Introduction: The Strategic Importance of Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become indispensable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and rigid, three-dimensional structure offer a unique combination of properties that can enhance solubility, metabolic stability, and receptor binding affinity.[1][3] Consequently, the azetidine motif is a key component in several FDA-approved drugs.[1] (R)-Methyl Azetidine-2-carboxylate is a particularly valuable chiral building block, but its synthesis and manipulation often require the use of a nitrogen protecting group to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a preferred choice for protecting the azetidine nitrogen due to its stability under a wide range of reaction conditions, including exposure to nucleophiles and basic hydrolysis.[4][5] The successful incorporation of the azetidine scaffold into a final active pharmaceutical ingredient (API) hinges on the efficient and clean removal of this Boc group. This application note provides a detailed, field-proven protocol for the acidic deprotection of N-Boc-(R)-Methyl Azetidine-2-carboxylate to yield the corresponding hydrochloride salt, a stable and readily handled form of the free amine.

Reaction Principle and Mechanism

The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis.[6] The most common and effective reagents for this transformation are strong acids such as trifluoroacetic acid (TFA) or, as detailed in this protocol, hydrochloric acid (HCl), often delivered in an anhydrous organic solvent like 1,4-dioxane.[4][7]

The mechanism proceeds via three key steps:[8][9]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, activating the carbamate for cleavage.[8][9]

-

Fragmentation: The protonated carbamate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[9]

-

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[8] The amine is then immediately protonated by the excess acid in the reaction mixture to form the stable ammonium hydrochloride salt.

This process is highly efficient, and the gaseous byproducts (isobutene from the tert-butyl cation and carbon dioxide) shift the equilibrium, driving the reaction to completion.

Experimental Protocol

This protocol is optimized for a multigram-scale reaction, ensuring high yield and purity of the final product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. | Supplier/Grade |

| N-Boc-(R)-methyl azetidine-2-carboxylate | C₁₀H₁₇NO₄ | 215.25 | 5.00 g | 23.23 | 1.0 | >98% Purity |

| 4M HCl in 1,4-Dioxane | HCl/C₄H₈O₂ | - | 58 mL | 232 | ~10 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | - | Anhydrous |

Safety Precautions:

-

4M HCl in 1,4-Dioxane: This reagent is highly corrosive, flammable, and a suspected carcinogen.[10][11] It causes severe skin burns and eye damage and may cause respiratory irritation.[10][12] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.[13][14]

-

Diethyl Ether: Highly flammable liquid. Work away from any potential ignition sources.

-

The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction, which could potentially hydrolyze the methyl ester.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-(R)-methyl azetidine-2-carboxylate (5.00 g, 23.23 mmol).

-

Reagent Addition: Place the flask under an inert atmosphere. Slowly add the 4M solution of HCl in 1,4-dioxane (58 mL, 232 mmol) to the starting material at room temperature with vigorous stirring. Causality Note: A large excess of HCl is used to ensure the reaction goes to completion and to maintain acidic conditions that stabilize the product as the hydrochloride salt.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot, quenching it with a saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing the organic layer. The disappearance of the starting material spot/peak indicates completion.

-

Product Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the 1,4-dioxane and excess HCl. Expert Tip: As the solvent is removed, the product will often begin to precipitate as a white solid.

-

Trituration and Filtration: To the resulting crude solid or oil, add anhydrous diethyl ether (~100 mL). Stir or sonicate the mixture to break up any clumps. This process, known as trituration, washes away any non-polar impurities and helps to induce full precipitation of the polar hydrochloride salt.

-

Collection and Drying: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of fresh, cold diethyl ether. Dry the product under high vacuum for several hours to remove all residual solvents.

-

Final Product: The procedure should yield (R)-Methyl Azetidine-2-carboxylate Hydrochloride as a white to off-white crystalline solid. Expected yield: >95%.

Experimental Workflow Diagram

Caption: Workflow for Boc Deprotection.

Product Validation and Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR Spectroscopy (400 MHz, D₂O): The proton NMR spectrum is the most definitive method for confirming the structure. Expected chemical shifts (δ) are approximately:

-

~4.90-5.00 ppm (t, 1H, CH on C2)

-

~3.90-4.10 ppm (m, 2H, CH₂ on C4)

-

~3.85 ppm (s, 3H, OCH₃)

-

~2.60-2.80 ppm (m, 2H, CH₂ on C3)

-

Note: The N-H protons are often broad or exchange with D₂O. The disappearance of the large singlet around 1.4 ppm corresponding to the Boc group's tert-butyl protons is a key indicator of a successful reaction.

-

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ (free amine): 116.07.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or reagent. | Add additional equivalents of 4M HCl in dioxane and allow the reaction to stir for a longer period, monitoring periodically. Gentle heating (to 40-50°C) can be applied if necessary, but monitor for potential ester hydrolysis.[15] |

| Product is an Oil, Not a Solid | Residual solvent (dioxane) or impurities. | Ensure the product is concentrated to dryness before trituration. Try a different trituration solvent like n-pentane or a mixture of ether/pentane. Scratching the side of the flask with a spatula can help induce crystallization. |

| Low Yield | Product loss during filtration or workup. | Ensure complete precipitation by cooling the ether slurry in an ice bath before filtration. Use a minimal amount of cold ether for washing the filter cake to avoid redissolving the product. |

| Evidence of Ester Hydrolysis | Presence of water in reagents or solvents. | Use anhydrous grade solvents and reagents. Ensure the reaction is run under a dry, inert atmosphere. |

Conclusion

This application note details a reliable and scalable protocol for the N-Boc deprotection of (R)-Methyl Azetidine-2-carboxylate. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently and efficiently produce the hydrochloride salt of this valuable building block in high yield and purity, facilitating its use in subsequent synthetic steps for drug discovery and development.

References

-

Pore, V. S., Aher, N. G., Kumar, A., & Shukla, P. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23849. [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

-

Pore, V. S., Aher, N. G., Kumar, A., & Shukla, P. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843–23849. [Link]

-

Singh, R., Singh, G., & Singh, D. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

-

Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]